molecular formula C10H12FN3S B1481723 (1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098118-82-0

(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1481723
CAS RN: 2098118-82-0
M. Wt: 225.29 g/mol
InChI Key: SLTSKZXEDAUBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, or FETP, is a compound that has been studied for its potential applications in the field of science and medicine. FETP is an organofluorine compound, which means it contains a fluorine atom attached to a carbon atom. It is a derivative of pyrazole, an organic compound with three nitrogen atoms in a ring. FETP has been studied for its potential applications in the field of medicinal chemistry, as well as its potential use in the development of new drugs.

Scientific Research Applications

FETP has been studied for its potential applications in the field of medicinal chemistry. It has been used in the synthesis of a variety of compounds, including drugs and other compounds with potential therapeutic applications. FETP has also been studied for its potential use in the development of new drugs, as it has been demonstrated to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FETP is not yet fully understood. However, it is believed to act as a modulator of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play a role in inflammation and other physiological processes. By modulating the activity of COX-2, FETP may be able to regulate the production of prostaglandins, which could have potential therapeutic applications.
Biochemical and Physiological Effects
FETP has been demonstrated to have a variety of biochemical and physiological effects. In animal studies, FETP has been shown to reduce inflammation and reduce the production of pro-inflammatory mediators, such as prostaglandins. It has also been shown to reduce the activity of certain enzymes, such as COX-2. Additionally, FETP has been demonstrated to have antifungal and antibacterial properties, which may be useful in the development of new drugs.

Advantages and Limitations for Lab Experiments

The use of FETP in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a variety of biochemical and physiological effects, which makes it a versatile compound for use in laboratory experiments. However, there are also some limitations to the use of FETP in laboratory experiments. For example, it is not yet fully understood how FETP works, and it has not been tested in humans, so its safety and efficacy in humans is unknown.

Future Directions

There are a number of potential future directions for the research and development of FETP. Firstly, further research is needed to understand the mechanism of action of FETP and its potential therapeutic applications. Additionally, further research is needed to evaluate the safety and efficacy of FETP in humans. Finally, further research is needed to explore the potential of FETP as an antifungal and antibacterial agent, as well as its potential use in the development of new drugs.

properties

IUPAC Name

[2-(2-fluoroethyl)-5-thiophen-2-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3S/c11-3-4-14-8(7-12)6-9(13-14)10-2-1-5-15-10/h1-2,5-6H,3-4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTSKZXEDAUBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)CN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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